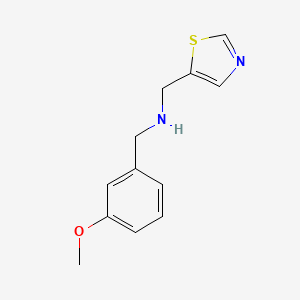![molecular formula C12H17ClN2O2S B7568137 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)
2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid, also known as CTM, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. CTM is a diazepane derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid is not fully understood, but it is believed to act on the GABAergic system in the brain. 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid has been shown to bind to the benzodiazepine site of GABAA receptors, leading to an increase in the activity of GABA, which is an inhibitory neurotransmitter in the brain. This results in a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid has been shown to have anxiolytic effects in animal models, indicating its potential as a treatment for anxiety disorders. Additionally, 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid has been shown to have sedative and muscle relaxant properties. 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid has several advantages for use in lab experiments, including its high purity and stability. However, 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid is not widely available, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid, including its potential use in drug delivery systems, its effects on different types of anxiety disorders, and its potential as a building block for the synthesis of other compounds. Additionally, more research is needed to fully understand the mechanism of action of 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid and its effects on the GABAergic system. Overall, 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid has significant potential for use in various fields, and further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid can be synthesized using a multi-step process that involves the reaction of 2-chlorothiophene with formaldehyde and ammonia to form 5-chloromethyl-2-thiophenemethanol. The resulting compound is then reacted with diazepam to form 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid. The synthesis method has been optimized to improve the yield and purity of 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid.
Aplicaciones Científicas De Investigación
2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid has been shown to have anxiolytic properties in animal models, making it a potential candidate for the treatment of anxiety disorders. Additionally, 2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid has been studied for its potential use in drug delivery systems and as a building block for the synthesis of other compounds.
Propiedades
IUPAC Name |
2-[4-[(5-chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c13-11-3-2-10(18-11)8-14-4-1-5-15(7-6-14)9-12(16)17/h2-3H,1,4-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBIFPRSSLUKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CC(=O)O)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-[(1-methyltriazol-4-yl)methylamino]benzamide](/img/structure/B7568055.png)
![N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7568056.png)



![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid](/img/structure/B7568078.png)


![2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568122.png)

![2-[4-[(4-Ethoxyphenyl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568130.png)

![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
